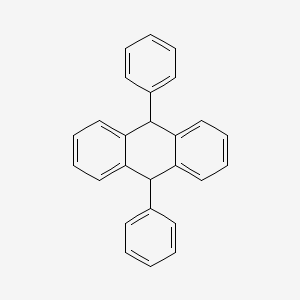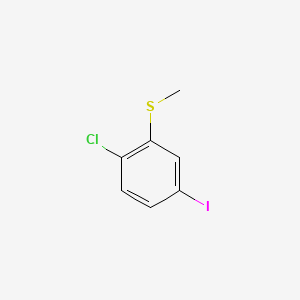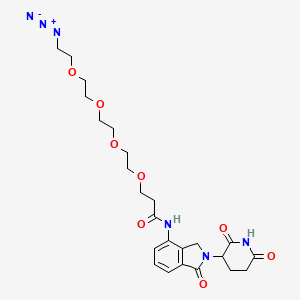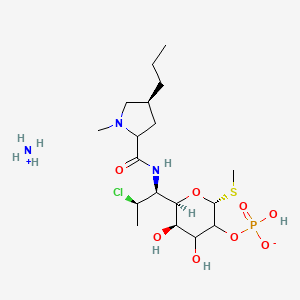
7-Epi Clindamycin 2-Phosphate Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epi Clindamycin 2-Phosphate Ammonium Salt is a derivative of clindamycin, a well-known antibiotic. This compound is characterized by its molecular formula C18H37ClN3O8PS and a molecular weight of 521.99 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 7-Epi Clindamycin 2-Phosphate Ammonium Salt involves a series of chemical reactions starting from clindamycin. The process typically includes the following steps :
Chemical Transformation: Clindamycin undergoes a series of chemical transformations to introduce the phosphate group and the ammonium salt.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity.
Analyse Des Réactions Chimiques
7-Epi Clindamycin 2-Phosphate Ammonium Salt can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Applications De Recherche Scientifique
7-Epi Clindamycin 2-Phosphate Ammonium Salt has several applications in scientific research :
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of clindamycin derivatives.
Biology: The compound is used in biological research to understand the mechanisms of antibiotic resistance and the interaction of antibiotics with bacterial cells.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new antibiotics and in pharmacological studies.
Industry: It is utilized in the pharmaceutical industry for quality control and in the synthesis of other related compounds.
Mécanisme D'action
The mechanism of action of 7-Epi Clindamycin 2-Phosphate Ammonium Salt is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
7-Epi Clindamycin 2-Phosphate Ammonium Salt is unique compared to other clindamycin derivatives due to its specific chemical structure and properties. Similar compounds include:
Clindamycin Hydrochloride: Used for oral administration and has a similar antimicrobial spectrum.
Clindamycin Phosphate: A prodrug of clindamycin used for intramuscular or intravenous injection.
Lincomycin: The parent compound from which clindamycin is derived, with a broader spectrum of activity.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and clinical applications.
Propriétés
Formule moléculaire |
C18H37ClN3O8PS |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
azanium;[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS.H3N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H3/t9-,10+,11?,12-,13-,14?,15-,16?,18-;/m1./s1 |
Clé InChI |
CHSMZLBKMOUDDV-FUNGHFQFSA-N |
SMILES isomérique |
CCC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)[O-])O)O)[C@@H](C)Cl.[NH4+] |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)[O-])O)O)C(C)Cl.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
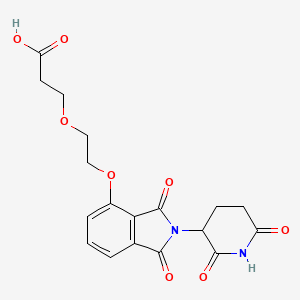
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
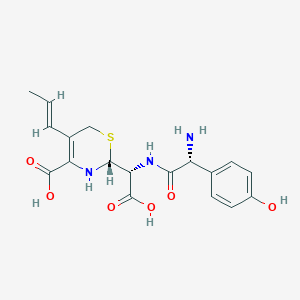
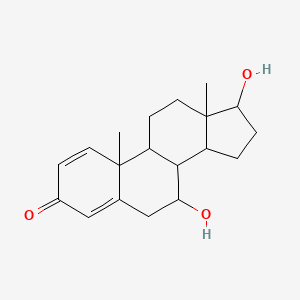
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
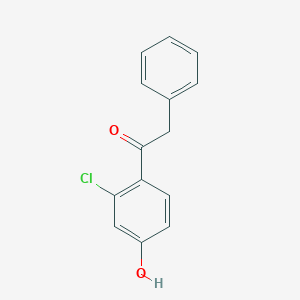
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
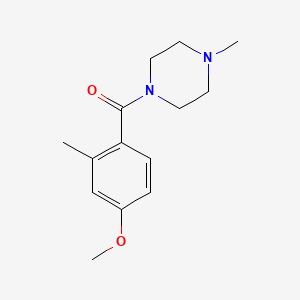

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
